SAG hydrochloride

Description

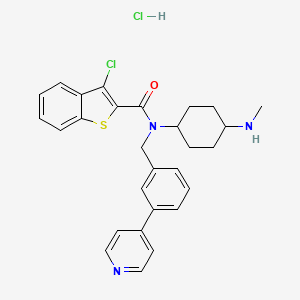

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWTYWYPPITOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAG Hydrochloride: A Deep Dive into its Mechanism of Action as a Smoothened Agonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for SAG hydrochloride, a potent and cell-permeable small molecule agonist of the Smoothened (SMO) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Hedgehog (Hh) signaling pathway and related therapeutic areas.

Executive Summary

SAG hydrochloride is a synthetic chlorobenzothiophene derivative that potently and selectively activates the Hedgehog signaling pathway. It functions as a direct agonist of the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO). By binding to SMO, SAG mimics the action of the endogenous Hedgehog ligands, initiating a downstream signaling cascade that culminates in the activation of Gli family transcription factors and the expression of Hh target genes. This guide will detail the molecular interactions, signaling cascade, and cellular consequences of SAG hydrochloride activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Direct Activation of Smoothened

The primary mechanism of action of SAG hydrochloride is the direct binding to and activation of the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (PTCH) acts as the receptor for Hh ligands and tonically inhibits SMO activity in the absence of a ligand.[2] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to become active and translocate to the primary cilium, a key signaling hub.[1]

SAG hydrochloride bypasses the need for Hh ligand and PTCH interaction by directly binding to the heptahelical bundle of the SMO receptor.[3] This binding event induces a conformational change in SMO, leading to its activation and the initiation of downstream signaling events.[1] Notably, SAG can counteract the inhibitory effects of SMO antagonists, such as cyclopamine, indicating it acts downstream of or competitively at the SMO receptor level.

Binding Affinity and Potency

The interaction of SAG hydrochloride with the Smoothened receptor has been quantified through various in vitro assays, demonstrating its high affinity and potency.

| Parameter | Value | Cell Line/System | Assay Type | Reference(s) |

| EC50 | 3 nM | Shh-LIGHT2 (NIH 3T3) | Gli-dependent Luciferase Reporter Assay | |

| Kd | 59 nM | SMO-expressing Cos-1 cells | Competitive Binding Assay (BODIPY-cyclopamine) |

The Hedgehog Signaling Pathway Activated by SAG

The activation of SMO by SAG hydrochloride triggers a well-defined intracellular signaling cascade, as depicted in the diagram below.

In the absence of an agonist, SMO is inactive, leading to the proteolytic processing of Gli transcription factors into their repressor forms (Gli-R). Upon activation by SAG, SMO prevents this processing. Full-length Gli proteins are then released from a cytoplasmic protein complex (containing Suppressor of fused, SUFU), translocate to the nucleus, and act as transcriptional activators (Gli-A) for Hh target genes.

Downstream Gene Expression

Activation of the Hedgehog pathway by SAG hydrochloride leads to the upregulation of a specific set of target genes. The primary transcriptional effectors of the pathway are the Gli family of zinc-finger transcription factors.

| Target Gene | Effect of SAG Treatment | Cell Line/System | Reference(s) |

| Gli1 | Upregulation of mRNA expression | Mouse Embryonic Limb Bud | |

| Gli2 | Upregulation of mRNA expression | Mouse Embryonic Limb Bud | |

| SMO | Increased mRNA and protein expression | MDAMB231 cells | |

| CAXII | Increased mRNA expression | MDAMB231 cells |

Key Experimental Protocols

The elucidation of SAG hydrochloride's mechanism of action has been facilitated by several key in vitro assays. Detailed methodologies for two of the most critical experiments are provided below.

Gli-Dependent Luciferase Reporter Assay

This assay quantifies the activation of the Hedgehog pathway by measuring the transcriptional activity of Gli proteins.

Methodology:

-

Cell Seeding: Shh-LIGHT2 cells, a murine NIH 3T3 cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are seeded in 96-well plates.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum until they reach confluency.

-

Serum Starvation: The growth medium is replaced with a low-serum medium (e.g., DMEM with 0.5% calf serum) for several hours to reduce basal signaling.

-

Treatment: Cells are treated with a serial dilution of SAG hydrochloride or a vehicle control.

-

Incubation: The plates are incubated for 30 to 48 hours to allow for pathway activation and reporter gene expression.

-

Cell Lysis: The medium is removed, and cells are lysed with a passive lysis buffer.

-

Luciferase Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The EC50 value is calculated from the dose-response curve.

Competitive Binding Assay

This assay is used to determine the binding affinity (Kd) of SAG hydrochloride to the Smoothened receptor by measuring its ability to displace a fluorescently labeled SMO ligand.

Methodology:

-

Cell Culture and Transfection: HEK293 or Cos-1 cells are cultured in appropriate media. For cells that do not endogenously express sufficient levels of SMO, transient transfection with a SMO expression vector is performed.

-

Cell Plating: Transfected or SMO-expressing cells are seeded in a suitable format, such as a 96-well plate.

-

Competition Reaction: Cells are incubated with a fixed concentration of a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine, in the presence of increasing concentrations of unlabeled SAG hydrochloride.

-

Incubation: The reaction is incubated for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.

-

Washing: Unbound fluorescent ligand is removed by washing the cells with a suitable buffer.

-

Fluorescence Measurement: The amount of bound BODIPY-cyclopamine is quantified by measuring the fluorescence intensity using a fluorescence microscope or plate reader.

-

Data Analysis: The concentration of SAG hydrochloride that inhibits 50% of the specific binding of the fluorescent ligand (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Relationship of SAG's Mechanism of Action

The following diagram illustrates the logical flow of events from the introduction of SAG hydrochloride to the ultimate cellular response.

Conclusion

SAG hydrochloride is a powerful research tool for the study of the Hedgehog signaling pathway. Its well-characterized mechanism of action, involving the direct agonism of the Smoothened receptor, provides a reliable method for activating this critical signaling cascade in a controlled manner. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize SAG hydrochloride effectively in their investigations into developmental biology, oncology, and regenerative medicine.

References

The Agonist's Approach: A Technical Guide to Hedgehog Pathway Activation by SAG Hydrochloride

For Immediate Release

A Deep Dive into the Mechanism and Application of Smoothened Agonist (SAG) Hydrochloride in Hedgehog Signaling Research

This technical guide provides an in-depth exploration of the mechanism by which Smoothened Agonist (SAG) hydrochloride, a potent and cell-permeable small molecule, activates the Hedgehog (Hh) signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions of SAG with its target, Smoothened (Smo), and offers detailed experimental protocols for its characterization.

Core Mechanism of Action: Direct Activation of Smoothened

The canonical Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activity is implicated in various forms of cancer. The pathway is initiated by the binding of Hedgehog ligands to the Patched (PTCH1) receptor, which in its unbound state, tonically inhibits the 7-transmembrane protein Smoothened (SMO).

SAG hydrochloride acts as a direct agonist of SMO. It physically binds to the Smoothened receptor, inducing a conformational change that mimics the activated state. This activation occurs downstream of PTCH1, effectively bypassing the need for Hedgehog ligand binding and overcoming the inhibitory effect of PTCH1. The binding of SAG to SMO is a critical event that unleashes the downstream signaling cascade.

Upon activation by SAG, SMO translocates to the primary cilium, a key signaling hub for the Hedgehog pathway. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In their activated form, these transcription factors translocate to the nucleus and induce the expression of Hedgehog target genes, including GLI1 and PTCH1 itself, in a negative feedback loop.

Quantitative Analysis of SAG Hydrochloride Activity

The potency and binding affinity of SAG hydrochloride have been characterized in various in vitro systems. The following table summarizes key quantitative data, providing a comparative overview for experimental design.

| Parameter | Value | Cell Line / System | Description |

| EC₅₀ | 3 nM | Shh-LIGHT2 cells | The half-maximal effective concentration for the induction of a Gli-dependent luciferase reporter.[1][2][3][4][5] |

| Kd | 59 nM | Smo-expressing Cos-1 cells | The dissociation constant, indicating the binding affinity of SAG to the Smoothened receptor, determined by competition with BODIPY-cyclopamine. |

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the mechanism of action and the experimental approaches used to study SAG, the following diagrams have been generated.

Caption: Hedgehog signaling pathway and the intervention of SAG hydrochloride.

Caption: A typical workflow for assessing Hedgehog pathway activation by SAG.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, the following are detailed methodologies for key experiments.

Hedgehog Pathway Activation Assay using Shh-LIGHT2 Cells

This protocol outlines the use of the Shh-LIGHT2 cell line, which stably expresses a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization, to quantify Hedgehog pathway activation.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

SAG hydrochloride stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% BCS) and incubate for 24 hours.

-

SAG Treatment: Prepare serial dilutions of SAG hydrochloride in the low-serum medium. Remove the starvation medium from the cells and add the SAG dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known Hedgehog pathway agonist) if available.

-

Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay. In brief, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC₅₀ value is determined by plotting the fold activation against the log of the SAG concentration and fitting the data to a four-parameter logistic curve.

Smoothened Competition Binding Assay

This assay determines the binding affinity of SAG for the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

-

HEK293 or Cos-1 cells transiently or stably overexpressing Smoothened.

-

BODIPY-cyclopamine

-

SAG hydrochloride

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the Smo-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Competition Reaction: Prepare a solution of BODIPY-cyclopamine at a fixed concentration (typically near its Kd) in assay buffer. Prepare serial dilutions of SAG hydrochloride in the same buffer.

-

Incubation: Add the SAG dilutions to the cells, followed by the addition of the BODIPY-cyclopamine solution. Incubate the plate for 1-4 hours at 37°C or room temperature, protected from light.

-

Washing: Gently wash the cells with cold assay buffer to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY. Alternatively, cells can be detached and analyzed by flow cytometry.

-

Data Analysis: The fluorescence signal in the presence of competing SAG is expressed as a percentage of the signal in the absence of a competitor (total binding). Non-specific binding is determined in the presence of a saturating concentration of an unlabeled competitor (e.g., unlabeled cyclopamine). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for SAG is determined by plotting the percentage of specific binding against the log of the SAG concentration. The Ki (and subsequently Kd) can then be calculated using the Cheng-Prusoff equation.

Western Blot Analysis of Hedgehog Target Gene Expression

This protocol is for the semi-quantitative or quantitative analysis of protein levels of Hedgehog pathway targets, such as Gli1 and Ptch1, following treatment with SAG.

Materials:

-

Cells responsive to Hedgehog signaling (e.g., NIH/3T3, medulloblastoma cell lines)

-

SAG hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against Gli1, Ptch1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of SAG hydrochloride for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to compare protein expression levels across different treatment conditions.

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing SAG hydrochloride as a tool to investigate the intricate workings of the Hedgehog signaling pathway. The provided data and methodologies are intended to support the design and execution of robust and reproducible experiments in both basic research and drug discovery settings.

References

A Technical Guide to the Function of Smoothened (Smo) Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central signal transducer of the Hh pathway. Smoothened agonists are small molecules that directly bind to and activate Smo, thereby initiating downstream signaling independent of the canonical Hedgehog ligand. This guide provides an in-depth overview of the mechanism of action for Smo agonists, presents key quantitative data for common agonists, details experimental protocols for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-pass transmembrane protein Patched (PTCH1) tonically inhibits the activity of the 7-pass transmembrane protein Smoothened (Smo).[1][2] This inhibition prevents Smo from accumulating in the primary cilium, a key signaling organelle. Downstream, the Suppressor of Fused (SUFU) protein binds to and sequesters the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3) in the cytoplasm. This complex facilitates the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2][3]

Upon binding of an Hh ligand to PTCH1, the inhibition on Smo is relieved.[1] This allows Smo to translocate to the primary cilium, where it becomes phosphorylated and conformationally active. Activated Smo triggers a cascade that leads to the dissociation of the SUFU-GLI complex, preventing the cleavage of GLI proteins. The full-length, activator forms of GLI (GLI-A) accumulate and translocate to the nucleus, where they induce the expression of Hh target genes, including PTCH1 and GLI1, which are involved in cell fate, proliferation, and survival.

Core Function of a Smoothened Agonist

A Smoothened agonist is a synthetic small molecule that activates the Hedgehog pathway by binding directly to the Smoothened receptor. This action bypasses the canonical upstream components, including the Hh ligand and the PTCH1 receptor. By directly engaging and stabilizing an active conformation of Smo, the agonist effectively mimics the Hh "ON" state, leading to the nuclear translocation of GLI activator proteins and the subsequent transcription of Hh target genes.

The ability of Smo agonists to potently and specifically activate this pathway makes them invaluable research tools for dissecting the downstream effects of Hh signaling. They are also being explored for therapeutic applications in regenerative medicine, where controlled activation of the Hh pathway may promote tissue repair and regeneration.

Quantitative Data for Common Smoothened Agonists

The pharmacological activity of Smo agonists is typically defined by their potency (EC₅₀) in cell-based pathway activation assays and their binding affinity (Kd or Kᵢ) for the Smo receptor.

| Agonist | Description | Potency (EC₅₀) | Binding Affinity (Kd) |

| SAG | A potent and widely used chlorobenzothiophene-containing Smo agonist. | ~3 nM | 59 nM |

| Purmorphamine | A purine-based Smo agonist that induces osteogenesis in mesenchymal progenitor cells. | ~1 µM | ~1.5 µM (IC₅₀ vs. cyclopamine) |

EC₅₀ (Half maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Kd (Dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium, indicating binding affinity.

Experimental Protocols for Agonist Characterization

This cell-based assay quantifies the transcriptional activity of GLI proteins, providing a direct measure of Hh pathway activation by a Smo agonist. It utilizes a cell line (e.g., Shh-LIGHT II, a derivative of NIH/3T3 cells) stably transfected with a firefly luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Gli-Reporter Cell Line (e.g., Shh-LIGHT II)

-

Complete Growth Medium (e.g., DMEM, 10% Calf Serum, Pen/Strep)

-

Low-Serum Assay Medium (e.g., DMEM, 0.5% Calf Serum)

-

Smo Agonist (e.g., SAG) stock solution in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)

-

Luminometer

Methodology:

-

Cell Seeding: Seed the Gli-reporter cells into a 96-well plate at a density that will ensure they reach 100% confluency after 24-48 hours. Culture in complete growth medium.

-

Serum Starvation: Once cells reach confluency, carefully aspirate the growth medium. Replace it with low-serum assay medium and incubate for 16-24 hours. This step is critical as it reduces basal signaling and sensitizes the cells to Hh pathway stimulation.

-

Compound Treatment: Prepare serial dilutions of the Smo agonist in the low-serum assay medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a saturating concentration of a known agonist or Shh-conditioned medium).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-30 hours to allow for transcription and translation of the luciferase reporter.

-

Cell Lysis: Remove the assay medium and lyse the cells by adding passive lysis buffer as per the manufacturer's instructions.

-

Luminescence Reading: Transfer the cell lysate to an opaque luminometer-compatible plate. Use a luminometer to sequentially inject the luciferase assay reagent and measure the firefly luciferase signal. If using a dual-reporter system, subsequently inject the Stop & Glo® reagent to measure the Renilla luciferase signal (for normalization).

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla signal (if applicable). Plot the normalized luminescence against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay determines the binding affinity of an unlabeled Smo agonist by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]cyclopamine) for binding to the Smo receptor, typically in membranes prepared from cells overexpressing Smo.

Materials:

-

Cell membranes from HEK293 cells overexpressing human Smo

-

Radiolabeled Smo antagonist (e.g., [³H]cyclopamine)

-

Unlabeled Smo agonist (test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates with GF/C filters

-

Scintillation fluid

-

Microplate scintillation counter

Methodology:

-

Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled Smo agonist in binding buffer.

-

Controls: Include wells for:

-

Total Binding: Contains only membranes and the radiolabeled ligand.

-

Non-specific Binding (NSB): Contains membranes, radiolabeled ligand, and a saturating concentration of a known unlabeled Smo antagonist (e.g., unlabeled cyclopamine).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log of the unlabeled agonist concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of agonist that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Impact of SAG Hydrochloride on Gli1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of SAG hydrochloride, a potent small molecule agonist of the Smoothened (Smo) receptor, on the expression of the Gli1 transcription factor. As a key downstream effector of the Sonic Hedgehog (Shh) signaling pathway, Gli1 is a critical regulator of embryonic development, tissue homeostasis, and cellular proliferation. Understanding the modulation of Gli1 expression by SAG hydrochloride is paramount for research in developmental biology, regenerative medicine, and oncology.

Core Mechanism of Action: Activating the Hedgehog Signaling Pathway

SAG hydrochloride functions as a direct agonist of the Smoothened (Smo) receptor, a pivotal transmembrane protein in the Hedgehog signaling cascade.[1][2][3] In the absence of a Hedgehog ligand, the Patched (Ptch1) receptor actively inhibits Smo, preventing downstream signaling.[4] The binding of SAG hydrochloride to Smo alleviates this inhibition, initiating a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors.[5] This activation leads to the transcriptional upregulation of Hedgehog target genes, most notably Gli1, which serves as a reliable marker of pathway activation.

Figure 1: Simplified signaling pathway of SAG hydrochloride-mediated Gli1 expression.

Quantitative Analysis of SAG Hydrochloride's Effect on Gli1 Expression

The potency and efficacy of SAG hydrochloride in inducing Gli1 expression have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Efficacy of SAG Hydrochloride on Hedgehog Pathway Activation

| Cell Line | Assay | Parameter | Value | Reference |

| Shh-LIGHT2 | Luciferase Reporter | EC50 | 3 nM | |

| Shh-Light II | Renilla Luminescence | EC50 | 8.8 nM | |

| Shh-Light II | Renilla Luminescence | EC50 | 61.8 nM | |

| Cos-1 (Smo-expressing) | BODIPY-cyclopamine Binding | Kd | 59 nM |

Table 2: Dose-Dependent Effects of SAG Hydrochloride on Gli1 mRNA Expression

| Model System | SAG Concentration | Incubation Time | Fold Increase in Gli1 mRNA | Reference |

| Hippocampal Neuron Cultures | 100 nM | 12 hours | ~3-fold | |

| Hippocampal Slices | 100 nM | 6 hours | > 2-fold | |

| Human Bone Marrow MSCs | 10, 20, 30 µM | 4 and 6 days | Not specified, but pathway activation implied |

Table 3: In Vivo Efficacy of SAG Hydrochloride on Gli1 Expression

| Animal Model | Dosage | Administration | Outcome on Gli1 Expression | Reference |

| Pregnant C57BL/6J mice | 15, 17, 20 mg/kg | Single i.p. | Increased Gli1 mRNA in limb bud, maximal at 20 mg/kg | |

| P11 Gli-luciferase pups | 5.6, 14, 25.2 µg/g | i.p. | Dose-dependent increase in Gli1 mRNA | |

| Icktm1a/tm1a mouse embryos | Not specified | i.p. to pregnant mice | Significantly increased Gli1 mRNA |

Experimental Protocols

To facilitate the replication and further investigation of SAG hydrochloride's effects, this section provides detailed methodologies for key experiments.

Experimental Workflow for Assessing Gli1 Expression

The following diagram outlines a typical workflow for investigating the impact of SAG hydrochloride on Gli1 expression at both the mRNA and protein levels.

Figure 2: General experimental workflow for analyzing SAG-induced Gli1 expression.

Detailed Methodologies

1. Cell Culture and SAG Hydrochloride Treatment:

-

Cell Lines: A variety of cell lines can be utilized, including NIH/3T3 cells, human medulloblastoma Daoy cells, and primary cerebellar granule neuron precursors (CGNPs). The choice of cell line will depend on the specific research question.

-

Culture Conditions: Cells should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are often serum-starved (e.g., 0.5% bovine calf serum) to reduce basal signaling.

-

SAG Hydrochloride Preparation: Prepare a stock solution of SAG hydrochloride in an appropriate solvent, such as DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included.

-

Treatment: Replace the culture medium with a medium containing the desired concentrations of SAG hydrochloride or vehicle. The incubation time will vary depending on the experiment, with time points ranging from a few hours to several days being reported.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

-

RNA Isolation: Total RNA can be extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based or TaqMan probe-based assay on a real-time PCR system. Design primers specific for Gli1 and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Typical PCR cycling conditions:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to ensure product specificity.

-

-

-

Data Analysis: Calculate the relative expression of Gli1 mRNA using the comparative Ct (ΔΔCt) method.

3. Protein Extraction and Western Blotting:

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Gli1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the Gli1 protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

SAG hydrochloride is a well-established and potent activator of the Hedgehog signaling pathway, leading to a robust and dose-dependent increase in Gli1 expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of the Hedgehog pathway in various biological and pathological processes. The consistent and reproducible induction of Gli1 by SAG hydrochloride solidifies its utility as an invaluable tool for dissecting the intricacies of this critical signaling network.

References

The Role of Smoothened Agonist (SAG) in Developmental Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smoothened Agonist (SAG) is a potent, cell-permeable small molecule and a critical tool in developmental biology and regenerative medicine.[1] As a specific agonist of the Smoothened (SMO) receptor, SAG provides a reliable method for activating the Sonic Hedgehog (SHH) signaling pathway, a cornerstone of embryonic development, tissue patterning, and stem cell regulation.[2][3] This guide details the molecular mechanism of SAG, its applications in research, relevant quantitative data, and standardized protocols for its use.

Mechanism of Action: Activation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue polarity during embryonic development.[4] The G protein-coupled receptor Smoothened (SMO) is the central activator of this cascade.[2]

In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) constitutively inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive. Downstream, the Suppressor of Fused (SUFU) protein binds to and sequesters the GLI family of transcription factors in the cytoplasm.

SAG activates the pathway by directly binding to the heptahelical bundle of the SMO receptor. This binding event induces a conformational change in SMO, overriding the inhibitory effect of PTCH1. Activated SMO then translocates to the primary cilium, a key organelle for Hh signal transduction. This initiates a signaling cascade that leads to the dissociation of SUFU from GLI proteins, allowing GLI to translocate to the nucleus and activate the transcription of Hh target genes, such as GLI1 and PTCH1.

Signaling Pathway Diagram

Quantitative Data

SAG is a highly potent activator of the SMO receptor. Its efficacy is well-characterized, allowing for precise control in experimental settings.

| Parameter | Value | Cell Line / System | Notes | Reference |

| EC₅₀ | ~3 nM | Shh-LIGHT2 Cells | The concentration at which SAG elicits a half-maximal response in a reporter cell line. | |

| K_d_ | 59 nM | COS-1 cells expressing SMO | The equilibrium dissociation constant, indicating high binding affinity of SAG to the SMO receptor. | |

| In Vitro Concentration | 10 nM - 500 nM | Various (e.g., iPSCs, neural precursors) | Effective range for inducing differentiation and proliferation in cell culture. | |

| In Vivo Dosage | 14 - 25 µg/g | Neonatal Mice | Systemic administration to prevent neurotoxic effects and rescue developmental phenotypes. | |

| In Vivo Dosage | 15 - 20 mg/kg | Adult Mice | Intraperitoneal injection to study developmental processes like limb formation. |

Applications in Developmental Biology Research

SAG's ability to precisely activate the Hh pathway makes it an invaluable tool for a wide range of applications:

-

Directed Differentiation of Stem Cells: SAG is widely used to guide the differentiation of pluripotent stem cells (PSCs) and induced pluripotent stem cells (iPSCs) into various lineages, particularly those of neuronal fate. It is a key component in protocols for generating motor neurons, dopaminergic neurons, and other neural cell types.

-

Studying Organogenesis: Researchers use SAG to mimic the role of SHH in embryonic organ development. It has been used to study the development of the cerebellum, spinal cord, and craniofacial structures.

-

Disease Modeling and Rescue: In animal models of developmental disorders caused by insufficient Hh signaling, SAG administration can rescue congenital defects. For example, it has been used to restore normal cerebellum development in a mouse model of Down Syndrome and ameliorate alcohol-induced birth defects in zebrafish.

-

Tissue Regeneration and Repair: The Hh pathway is involved in adult tissue maintenance and repair. SAG is used to investigate the potential of Hh activation in promoting regeneration, such as in models of neonatal stroke and demyelination.

-

Cancer Research: While Hh pathway overactivation is linked to cancers like medulloblastoma, SAG is used as a research tool to study the mechanisms of oncogenesis driven by this pathway.

Experimental Protocols

The following are generalized protocols for the use of SAG in common research applications. Researchers should optimize concentrations and durations for their specific cell type and experimental goals.

In Vitro Differentiation of Neural Precursors from iPSCs

This protocol describes a typical workflow for inducing neural differentiation using SAG.

-

Preparation of SAG Stock Solution:

-

Dissolve lyophilized SAG in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

-

Cell Culture and Treatment:

-

Culture human iPSCs on a suitable matrix (e.g., Geltrex or Matrigel) in maintenance medium.

-

To initiate differentiation, replace the maintenance medium with a neural induction medium.

-

Supplement the neural induction medium with SAG at a final concentration typically ranging from 100 nM to 500 nM.

-

Culture the cells for the desired duration (e.g., 8-12 days), changing the medium with fresh SAG every 1-2 days.

-

Monitor cells for morphological changes indicative of neural differentiation.

-

-

Analysis:

-

Assess the expression of neural precursor markers (e.g., PAX6, SOX1) using immunocytochemistry or qRT-PCR.

-

Evaluate the expression of Hh pathway target genes like GLI1 to confirm pathway activation.

-

Workflow Diagram: iPSC Differentiation

In Vivo Administration in Mouse Models

This protocol provides a general guideline for systemic SAG administration in neonatal mice.

-

Preparation of Dosing Solution:

-

Prepare a dosing solution of SAG in a vehicle suitable for injection (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, ensuring final DMSO concentration is non-toxic).

-

The final concentration should be calculated based on the desired dosage (e.g., 20 µg/g) and the average weight of the animals.

-

-

Administration:

-

Administer the SAG solution via intraperitoneal (i.p.) injection.

-

For neonatal studies, a daily injection schedule from postnatal day 0 (P0) to P7 is a common regimen.

-

A control group receiving only the vehicle solution is essential.

-

-

Analysis:

-

At the end of the treatment period, tissues of interest (e.g., brain) can be harvested for analysis.

-

Perform histological analysis to assess changes in tissue morphology and cell populations.

-

Use qRT-PCR or in situ hybridization to confirm the upregulation of Hh target genes (Gli1, N-myc) in the target tissue.

-

Behavioral tests can be conducted at later stages to assess long-term functional outcomes.

-

Logical Relationships and Downstream Effects

The activation of SMO by SAG initiates a well-defined cascade of molecular and cellular events, leading to specific developmental outcomes.

Logical Relationship Diagram

Conclusion

Smoothened Agonist (SAG) is an indispensable small molecule for probing and manipulating the Hedgehog signaling pathway. Its high potency and specificity allow researchers to precisely control a fundamental signaling cascade that governs a vast array of processes in developmental biology. From directing stem cell fate to modeling and potentially rescuing congenital disorders, SAG will continue to be a cornerstone of research in developmental biology, regenerative medicine, and therapeutic development.

References

- 1. Smoothened agonist - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. Frontiers | Sonic Hedgehog Signaling Agonist (SAG) Triggers BDNF Secretion and Promotes the Maturation of GABAergic Networks in the Postnatal Rat Hippocampus [frontiersin.org]

- 4. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SAG Hydrochloride in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG hydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a critical component of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] By activating this pathway, SAG provides a powerful tool for directing the differentiation of various stem cell types into specific lineages, most notably those of the nervous system. This technical guide provides an in-depth overview of the mechanism of action of SAG, detailed protocols for its use in stem cell differentiation, and quantitative data on its efficiency.

Mechanism of Action: Activation of the Sonic Hedgehog Pathway

The Sonic Hedgehog (Shh) signaling pathway plays a crucial role in embryonic development, including the patterning of the neural tube.[3] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). This inhibition prevents the activation of the GLI family of transcription factors, which remain in a proteolytically cleaved repressor form.

SAG hydrochloride acts as a direct agonist of Smo, binding to its heptahelical bundle.[1] This binding relieves the inhibition imposed by PTCH1, leading to the activation and nuclear translocation of GLI transcription factors. These transcription factors then initiate the expression of target genes that drive cellular proliferation and differentiation into specific lineages. SAG has been shown to have an EC50 of approximately 3 nM in Shh-LIGHT2 cells.

Figure 1: Activation of the Sonic Hedgehog pathway by SAG hydrochloride.

Applications in Stem Cell Differentiation

SAG hydrochloride is predominantly utilized for the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various neuronal subtypes. It is a key component in protocols for generating floor plate progenitors, dopaminergic neurons, and motor neurons.

Neuronal Differentiation from Pluripotent Stem Cells

The directed differentiation of PSCs into specific neuronal lineages often involves a multi-step process that mimics embryonic development. This typically includes neural induction, caudalization, and ventralization of neural progenitors. SAG is primarily used during the ventralization step to mimic the effect of Sonic Hedgehog signaling from the notochord and floor plate, which is essential for specifying ventral neuronal fates.

Table 1: Quantitative Data on SAG-Induced Neuronal Differentiation

| Target Cell Type | Stem Cell Source | SAG Concentration | Duration of Treatment | Key Markers | Differentiation Efficiency/Purity |

| Floor Plate Progenitors | hESCs | Not Specified | 4 days | FOXA2 | 83.5% - 86% FOXA2+ cells |

| Floor Plate Progenitors | hPSCs | Not Specified | 7 days | FOXA2, OTX2 | 95.1% FOXA2+/OTX2+ cells |

| Midbrain Dopaminergic Neurons | hiPSCs | 0.25 µM | Days 1-4 | TH, FOXA2 | 74% TH+ neurons (of which ~31% are FOXA2+) |

| Spinal Motor Neurons | hESCs/iPSCs | 100 nM - 1 µM | 7 days | HB9 (MNX1), ISL1 | >33% HB9+ cells, enrichable to 80% |

| Spinal Motor Neurons | iPSCs | Not Specified | Not Specified | HB9, ISL1 | ~50% motor neuron yield |

Differentiation into Other Lineages

While the primary application of SAG is in neurogenesis, some studies have explored its role in other contexts. For instance, SAG has been used to induce the expression of germ cell markers in human bone marrow-derived mesenchymal stem cells (MSCs) at concentrations of 10-30 µM. However, its use in directing MSCs towards chondrogenic lineages is not well-documented, with most protocols favoring TGF-β family members or Wnt pathway modulators.

Experimental Protocols

The following are representative protocols for the differentiation of PSCs into specific neuronal lineages using SAG hydrochloride.

Protocol 1: Differentiation of hPSCs into Floor Plate Progenitors

This protocol is adapted from a method that achieves high-efficiency differentiation into FOXA2-positive floor plate progenitors.

Materials:

-

hPSCs (e.g., H9 line)

-

Essential 8™ Medium

-

DMEM/F12 with N2 and B27 supplements

-

CHIR99021 (GSK3β inhibitor)

-

SAG hydrochloride

-

Fibroblast Growth Factor 8 (FGF8)

Procedure:

-

Culture hPSCs to ~80% confluency in Essential 8™ Medium.

-

Initiate differentiation by switching to DMEM/F12 with N2 and B27 supplements.

-

From Day 0 to Day 4, supplement the medium with CHIR99021 and SAG hydrochloride.

-

On Day 4, remove CHIR99021 from the medium.

-

From Day 4 to Day 11, continue to culture the cells in the presence of SAG and FGF8.

-

On Day 11, the cells can be analyzed for the expression of floor plate markers such as FOXA2.

Protocol 2: Differentiation of hPSCs into Midbrain Dopaminergic Neurons

This protocol outlines a method for generating dopaminergic neurons through a floor plate precursor stage.

Materials:

-

hPSCs

-

KSR differentiation medium

-

N2 differentiation medium

-

SB431542 (TGF-β inhibitor)

-

LDN-193189 (BMP inhibitor)

-

SAG hydrochloride (0.25 µM)

-

Purmorphamine (another Smo agonist)

-

FGF8b

-

CHIR99021

Procedure:

-

On Day 0, plate hPSCs at high density.

-

Days 1-2: Culture in KSR differentiation medium supplemented with SB431542, LDN-193189, SAG (0.25 µM), purmorphamine, and FGF8b.

-

Days 3-4: Continue with the same medium, adding CHIR99021.

-

Days 5-6: Transition to a mix of 75% KSR and 25% N2 medium, supplemented with LDN-193189, SAG, purmorphamine, FGF8b, and CHIR99021.

-

Days 7-10: Gradually switch to N2 medium, maintaining LDN-193189 and CHIR99021.

-

From Day 11 onwards, culture the cells in maturation medium containing factors like BDNF, GDNF, and ascorbic acid to promote the development of mature dopaminergic neurons.

-

Analyze for markers such as Tyrosine Hydroxylase (TH) and FOXA2 around Day 28-41.

Figure 2: Generalized experimental workflow for neuronal differentiation using SAG.

Conclusion

SAG hydrochloride is an indispensable tool for researchers working on stem cell differentiation, particularly in the field of neuroscience. Its specific and potent activation of the Sonic Hedgehog pathway allows for the efficient and reproducible generation of various neuronal subtypes from pluripotent stem cells. The protocols and data presented in this guide offer a solid foundation for the application of SAG in both basic research and the development of cell-based therapies. Further optimization of concentrations and timing may be required for specific cell lines and desired neuronal subtypes.

References

The Role of Smoothened Agonist (SAG) in Neuronal and Glial Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Smoothened Agonist (SAG), a potent activator of the Hedgehog (Hh) signaling pathway, and its application in the study of neuronal and glial proliferation. SAG has emerged as a critical tool in neuroscience research, offering a means to investigate fundamental processes of neural development, regeneration, and disease.

Core Concepts: The Hedgehog Signaling Pathway and SAG

The Hedgehog signaling pathway is a crucial regulator of embryonic development, including the patterning of the neural tube and the proliferation of neural stem cells. In the adult brain, this pathway remains active and is implicated in the regulation of adult neurogenesis. The key components of this pathway include the transmembrane receptors Patched (Ptch) and Smoothened (SMO), and the Gli family of transcription factors.

In the absence of a Hedgehog ligand, Ptch inhibits the activity of SMO. The binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch alleviates this inhibition, allowing SMO to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

SAG is a small molecule, chlorobenzothiophene-containing compound that functions as a direct agonist of SMO. It bypasses the need for Hedgehog ligand binding to Ptch and directly activates SMO, thereby initiating the downstream signaling cascade. This property makes SAG a valuable tool for precisely and potently activating the Hedgehog pathway in experimental settings.

Quantitative Data on SAG

The following tables summarize key quantitative parameters of SAG activity and its effects on neuronal and glial cell populations.

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ | 3 nM | Shh-LIGHT2 cells | [1] |

| K_d | 59 nM | Cos-1 cells expressing SMO | [1] |

Table 1: Pharmacological Parameters of SAG. EC₅₀ (half-maximal effective concentration) represents the concentration of SAG required to elicit 50% of its maximal effect. K_d (dissociation constant) is a measure of the binding affinity of SAG to the Smoothened receptor.

| Cell Type | SAG Concentration | Effect | Experimental Model | Reference |

| Neuronal and Glial Precursors | Low-nanomolar | Increased proliferation | In vitro | [2] |

| Oligodendrocyte Progenitor Cells (OPCs) | Single dose | Enhanced proliferation | Rat model of neonatal stroke | [3][4] |

| Hippocampal Neurons | 100 nM | Increased sGABAA-IPSCs frequency | Primary hippocampal neuron cultures | |

| Spinal Cord Neural Stem/Progenitor Cells | Not specified | Proliferation and neuronal differentiation | In vitro | |

| NG2-glia | Not specified | Increased proliferation | Rat hippocampus after hypoxia-ischemia |

Table 2: Effects of SAG on Neuronal and Glial Cell Proliferation. This table highlights the pro-proliferative effects of SAG on various neural cell types in different experimental contexts.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action of SAG and its application in a typical experimental setup, the following diagrams are provided in Graphviz DOT language.

References

Methodological & Application

What is a standard in vitro protocol for SAG hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of SAG (Smoothened Agonist) hydrochloride, a potent and specific agonist of the Smoothened (SMO) receptor. The protocols outlined below are intended for researchers in cell biology, developmental biology, and cancer research to study the activation of the Hedgehog signaling pathway and its downstream effects.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. SAG hydrochloride is a cell-permeable small molecule that acts as a direct agonist of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2][3] Unlike the endogenous Hedgehog ligands (e.g., Sonic Hedgehog, Shh), SAG directly binds to and activates SMO, bypassing the need for the Patched (PTCH) receptor.[1] This makes it a valuable tool for in vitro studies. Activation of SMO by SAG leads to the nuclear translocation of Gli transcription factors and subsequent expression of Hh target genes, such as Gli1 and PTCH1.[1]

Mechanism of Action

SAG hydrochloride exerts its biological effects by directly binding to the heptahelical bundle of the SMO receptor. In the absence of a Hedgehog ligand, the PTCH receptor inhibits SMO activity. The binding of SAG to SMO alleviates this inhibition, initiating a downstream signaling cascade that results in the activation of Gli transcription factors. These transcription factors then translocate to the nucleus and induce the expression of Hedgehog target genes.

Quantitative Data Summary

The following table summarizes the effective concentrations and key parameters of SAG hydrochloride in various in vitro applications.

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| EC50 | ~3 nM | Shh-LIGHT2 cells | Induction of Gli-dependent luciferase expression. | |

| 0.0618 µM | Shh-Light II cells | Induction of Gli1 expression. | ||

| Kd | 59 nM | Smo-expressing Cos-1 cells | Apparent dissociation constant for the SAG/SMO complex. | |

| Working Concentration Range | 1 nM - 1000 nM | General use | Effective range for pathway activation. | |

| 15 - 240 nM | Granule neuron precursor cells | Stimulation of proliferation. | ||

| 250 nM | MDAMB231 cells | Increased SMO mRNA and protein expression, and cell migration. | ||

| Incubation Time | 24 - 48 hours | Various cell lines | Typical duration for observing downstream effects. | |

| 30 hours | Shh-LIGHT2 cells | Used for luciferase expression assays. |

Experimental Protocols

Preparation of SAG Hydrochloride Stock Solution

It is recommended to prepare a concentrated stock solution of SAG hydrochloride in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.

-

Reconstitution: SAG hydrochloride is soluble in DMSO and water. For a 10 mM stock solution, dissolve 5.27 mg of SAG hydrochloride (MW: 526.52 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

In Vitro Treatment of Adherent Cells with SAG Hydrochloride

This protocol provides a general procedure for treating adherent cells in culture with SAG hydrochloride to activate the Hedgehog signaling pathway.

Materials:

-

Adherent cells of interest (e.g., NIH 3T3, Shh-LIGHT2 reporter cells, or other relevant cell lines)

-

Complete cell culture medium

-

Serum-free or low-serum medium (e.g., DMEM with 0.5% bovine calf serum)

-

SAG hydrochloride stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells in complete medium at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluency.

-

Serum Starvation (Optional but Recommended): To reduce basal signaling, aspirate the complete medium and replace it with serum-free or low-serum medium. Incubate for 12-24 hours.

-

Preparation of Working Solution: Dilute the SAG hydrochloride stock solution to the desired final concentration in the appropriate cell culture medium. For example, to prepare a 100 nM working solution from a 10 mM stock, perform a serial dilution.

-

Treatment: Aspirate the medium from the cells and add the medium containing the desired concentration of SAG hydrochloride. A vehicle control (medium with the same concentration of DMSO used for the highest SAG concentration) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the activation of the Hedgehog pathway and downstream gene expression.

-

Analysis: Following incubation, cells can be harvested for downstream analysis, such as:

-

Quantitative PCR (qPCR): To measure the mRNA expression of Hedgehog target genes like Gli1 and PTCH1.

-

Western Blotting: To analyze the protein levels of pathway components.

-

Reporter Assays: If using a reporter cell line (e.g., Shh-LIGHT2), measure luciferase activity.

-

Immunofluorescence: To visualize the localization of proteins like SMO and Gli.

-

Proliferation or Differentiation Assays: To assess the phenotypic effects of pathway activation.

-

Concluding Remarks

SAG hydrochloride is a powerful tool for the in vitro activation of the Hedgehog signaling pathway. The provided protocols and data serve as a starting point for designing experiments to investigate the diverse roles of this pathway in various biological processes. It is recommended to optimize parameters such as cell density, SAG concentration, and incubation time for each specific cell line and experimental question.

References

Application Notes and Protocols for In Vivo Osteogenesis Induction Using SAG Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing SAG (Smoothened Agonist) hydrochloride, a potent activator of the Hedgehog (Hh) signaling pathway, to induce bone formation (osteogenesis) in vivo. This document is intended for researchers in bone biology, regenerative medicine, and drug development.

Introduction

SAG hydrochloride is a small molecule that activates the Hedgehog signaling pathway by binding to and agonizing the Smoothened (Smo) receptor.[1][2][3] The Hh pathway is a critical regulator of embryonic development and is essential for skeletal formation, including both endochondral and intramembranous ossification.[4][5] Specifically, ligands such as Indian Hedgehog (Ihh) and Sonic Hedgehog (Shh) are crucial for osteoblast differentiation from mesenchymal stem cells and for maintaining bone homeostasis. By activating Smo, SAG mimics the natural signaling cascade, leading to the activation of Gli transcription factors and the subsequent expression of key osteogenic genes like RUNX2 and Osterix (OSX), thereby promoting bone formation. In vivo studies have demonstrated that SAG can enhance the healing of bone defects in animal models.

Mechanism of Action: The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of an Hh ligand (e.g., Ihh or Shh) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on the G protein-coupled receptor, Smoothened (Smo). The activation of Smo leads to its translocation to the primary cilium, a key event in Hh signal activation. This initiates a downstream signaling cascade that prevents the proteolytic cleavage of Gli transcription factors (Gli1, Gli2, Gli3) into their repressor forms. As a result, the full-length, activator forms of Gli proteins accumulate in the nucleus, where they drive the transcription of target genes, including those that promote osteoblast differentiation and bone formation. SAG directly binds to and activates Smo, thereby bypassing the need for Hh ligands to initiate this pro-osteogenic cascade.

References

Protocol for Directed Differentiation of Dopaminergic Neurons from Human Pluripotent Stem Cells using Smoothened Agonist (SAG)

Application Notes for Researchers, Scientists, and Drug Development Professionals

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into midbrain dopaminergic (DA) neurons is a critical technology for modeling Parkinson's disease, for drug screening, and for developing cell replacement therapies. A key signaling pathway in the development of these neurons is the Sonic Hedgehog (Shh) pathway. The small molecule Smoothened Agonist (SAG) is a potent activator of this pathway, acting on the G protein-coupled receptor Smoothened (SMO).[1] Its use in differentiation protocols has been shown to efficiently induce the floor plate progenitors that give rise to authentic A9-type substantia nigra dopaminergic neurons, the cell type primarily lost in Parkinson's disease.[2][3]

This document provides a detailed protocol for the differentiation of hPSCs into dopaminergic neurons using SAG, along with quantitative data on its efficiency and diagrams illustrating the underlying signaling pathway and experimental workflow.

Data Presentation: Efficacy of SAG in Dopaminergic Neuron Differentiation

The efficiency of dopaminergic neuron differentiation is typically assessed by the percentage of cells expressing Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. The following table summarizes quantitative data from various protocols utilizing SAG.

| Protocol Reference Base | Stem Cell Type | SAG Concentration | Duration of SAG Treatment | Other Key Small Molecules | Differentiation Efficiency (% TH+ Neurons) |

| Kriks et al., 2011 (adapted) | hESCs, hiPSCs | 100 nM | Day 1-7 | LDN193189, SB431542, CHIR99021, Purmorphamine | 15-30% |

| Zhang et al., 2014 | hESCs, hiPSCs | 0.25 µM | Day 1-6 | LDN193189, SB431542, CHIR99021, Purmorphamine | Not explicitly stated, but high efficiency of floor plate precursor generation (>90% FOXA2+/LMX1a+) is reported.[3] |

| STEMCELL Technologies | hPSCs | Not specified in documentation, but used in their kit | During differentiation to dopaminergic precursors | Proprietary components | 15-30% |

Signaling Pathway and Experimental Workflow

Sonic Hedgehog Signaling Pathway in Dopaminergic Neuron Specification

The Sonic Hedgehog (Shh) signaling pathway plays a crucial role in the ventral patterning of the neural tube and the specification of midbrain dopaminergic neurons.[1] SAG activates this pathway by binding to and activating Smoothened (SMO), a G protein-coupled receptor.

References

Troubleshooting & Optimization

How to resolve SAG hydrochloride solubility issues.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with SAG (Smoothened Agonist) hydrochloride.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of SAG hydrochloride.

Issue 1: SAG hydrochloride is not dissolving in my chosen solvent.

-

Question: I'm having trouble dissolving SAG hydrochloride powder. What should I do?

-

Answer:

-

Verify Solvent Choice: Ensure you are using a recommended solvent. DMSO and water are the most common solvents for preparing stock solutions.[1][2] For in vivo studies, co-solvent systems are often necessary.[3][4][5]

-

Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of SAG hydrochloride. Always use newly opened or properly stored anhydrous DMSO.

-

Apply Gentle Heat and/or Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a 37°C water bath) or sonication can help. Be cautious not to overheat the solution, as it may degrade the compound.

-

Increase Solvent Volume: If the concentration you are trying to achieve is too high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.

-

Issue 2: My SAG hydrochloride solution is cloudy or has precipitates.

-

Question: After dissolving, my SAG hydrochloride solution appears cloudy or has formed a precipitate. How can I fix this?

-

Answer:

-

Re-dissolve with Heat/Sonication: Precipitates can sometimes form upon standing or after freeze-thaw cycles. Try warming the solution at 37°C for 20-30 minutes or using a sonicator to see if the precipitate dissolves.

-

Check for Saturation: You may have created a supersaturated solution that is not stable. If the precipitate does not redissolve with gentle heating or sonication, your solution is likely saturated. You will need to either increase the volume of the solvent to lower the concentration or filter the solution to remove the excess undissolved solid.

-

pH Adjustment (for aqueous solutions): The solubility of hydrochloride salts in aqueous solutions can be pH-dependent. While specific data for SAG hydrochloride is limited, for some compounds, adjusting the pH can improve solubility. This should be approached with caution as it may affect compound stability and experimental outcomes.

-

Issue 3: I am seeing precipitation when diluting my DMSO stock solution in aqueous media.

-

Question: When I add my SAG hydrochloride DMSO stock to my cell culture media or buffer, it precipitates. How can I prevent this?

-

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.

-

Lower the Final Concentration: The final concentration in your aqueous medium may be above the solubility limit of SAG hydrochloride in that specific medium. Try using a lower final concentration.

-

Use a Co-solvent System for Dilution: For sparingly soluble compounds, a multi-step dilution using a co-solvent can be effective. For example, first, dilute the DMSO stock in an intermediate solvent like ethanol before the final dilution in the aqueous buffer.

-

Increase the Percentage of Organic Solvent: If your experimental system allows, increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SAG hydrochloride?

A1: For in vitro experiments, high-purity, anhydrous DMSO is highly recommended for preparing concentrated stock solutions. Water can also be used to prepare stock solutions. For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are suggested.

Q2: What are the reported solubility limits for SAG hydrochloride?

A2: The solubility of SAG hydrochloride can vary slightly between batches and suppliers. The following table summarizes reported solubility data.

| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |

| DMSO | 21.67 - 100 mg/mL | 41.16 - 189.92 mM | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. Sonication may be needed. |

| Water | 25 - 100 mg/mL | 47.48 - 189.92 mM | Sonication may be required to achieve higher concentrations. |

| Ethanol | 27 - 100 mg/mL | - |

Q3: How should I store my SAG hydrochloride stock solution?

A3: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation and precipitation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer). Ensure the container is sealed to prevent moisture absorption.

Q4: Can I filter-sterilize my SAG hydrochloride solution?

A4: Yes, if you are preparing an aqueous stock solution for cell culture, it is recommended to filter-sterilize it through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM SAG Hydrochloride Stock Solution in DMSO

Materials:

-

SAG hydrochloride powder

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Methodology:

-

Pre-weigh SAG Hydrochloride: In a fume hood, carefully weigh the desired amount of SAG hydrochloride powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 526.52 g/mol ), you would need 5.27 mg.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the SAG hydrochloride powder.

-

Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Aid Dissolution (if necessary): If the powder is not fully dissolved, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, vortexing intermittently.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

Materials:

-

10 mM SAG hydrochloride stock solution in DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Methodology (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

-

Start with the DMSO Stock: In a sterile tube, add the required volume of your SAG hydrochloride stock solution in DMSO. For a final volume of 1 mL, this would be 100 µL.

-

Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is homogeneous.

-

Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

-

Final Check: Ensure the final solution is clear. This formulation should yield a clear solution with a SAG hydrochloride concentration of at least 2.17 mg/mL.

Visualizations

Caption: SAG Hedgehog Signaling Pathway Activation.

Caption: Workflow for Dissolving SAG Hydrochloride.

Caption: Troubleshooting Decision Tree for SAG HCl.

References

Technical Support Center: SAG Hydrochloride for In Vivo Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution and use of SAG (Smoothened Agonist) hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is SAG hydrochloride and what is its mechanism of action?

A1: SAG hydrochloride is a potent and cell-permeable agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2][3] By binding directly to the heptahelical bundle of SMO, SAG activates this pathway, which plays a crucial role in embryonic development, tissue regeneration, and neuronal differentiation.[2][4]

Q2: What are the recommended solvents for dissolving SAG hydrochloride for in vivo use?

A2: SAG hydrochloride has low solubility in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent like DMSO or ethanol. For in vivo administration, this stock solution is further diluted into a vehicle that is biocompatible. Commonly used solvent systems include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.

Q3: How should I prepare a stock solution of SAG hydrochloride?

A3: To prepare a stock solution, dissolve SAG hydrochloride in 100% DMSO or ethanol. For instance, it is soluble up to 100 mM in DMSO. It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility.

Q4: How long can I store the stock solution?

A4: Stock solutions of SAG hydrochloride can be stored at -20°C for up to one month or at -80°C for up to six months. Always seal the container tightly to prevent moisture absorption and protect from light.

Q5: Is it necessary to prepare the final working solution fresh for each experiment?

A5: Yes, it is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure its stability and efficacy.

Troubleshooting Guide

Q1: My SAG hydrochloride is not dissolving completely in the recommended solvent system. What should I do?

A1: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid the process. Ensure that you are adding the solvents in the correct order as specified in the protocols. Also, verify that your DMSO is fresh and not hydrated, as moisture can negatively impact solubility.

Q2: I observe precipitation in my working solution after some time. What could be the cause?

A2: Precipitation in the final aqueous-based working solution can occur if the compound's solubility limit is exceeded or if the solution is stored for too long. It is crucial to prepare the working solution immediately before administration. If the issue persists, consider adjusting the solvent ratios or using a different formulation, such as one containing SBE-β-CD, which can enhance solubility.

Q3: Are there any known incompatibilities with SAG hydrochloride?

A3: While specific chemical incompatibilities are not extensively documented in the provided results, it is good practice to avoid mixing SAG hydrochloride with strong oxidizing agents or highly acidic or basic solutions without prior validation, as these could affect its stability and activity.

Quantitative Data Summary

Table 1: Solubility of SAG Hydrochloride in Various Solvents

| Solvent/Solvent System | Reported Solubility | Reference |

| DMSO | 66 mg/mL (125.35 mM) - 100 mg/mL (189.92 mM) | |

| Ethanol | 38 mg/mL (72.17 mM) | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (4.12 mM) - ≥ 2.5 mg/mL (4.44 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (4.12 mM) - ≥ 2.5 mg/mL (4.44 mM) | |